Zelavespib

Epichaperome Pharmacokinetics Target Engagement

Zelavespib (PU-H71) is uniquely differentiated by its selective binding to the cancer-specific epichaperome—not generic Hsp90—with extended on-target residence time persisting days despite rapid plasma clearance. This enables sustained target engagement unattainable with ganetespib, luminespib, or tanespimycin. It is the only Hsp90 inhibitor in active clinical development for myelofibrosis (oral, combined with ruxolitinib) and delivers quantified TNBC cytotoxicity (80% cell death in MDA-MB-468 at 1 µM). Formulated for oral gavage, it simplifies chronic in vivo dosing versus IV/IP-requiring alternatives. For epichaperome-mechanism and myelofibrosis studies, substitution is not equivalent.

Molecular Formula C18H21IN6O2S
Molecular Weight 512.4 g/mol
CAS No. 873436-91-0
Cat. No. B1668598
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZelavespib
CAS873436-91-0
Synonyms9H-purine-9-propanamine, 6-amino-8-((6-iodo-1,3-benzodioxol-5-yl)thio)-N-(1-methylethyl)-
PU H71
PU-H71
Molecular FormulaC18H21IN6O2S
Molecular Weight512.4 g/mol
Structural Identifiers
SMILESCC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N
InChIInChI=1S/C18H21IN6O2S/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23)
InChIKeySUPVGFZUWFMATN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Zelavespib (PU-H71) Product Overview and Core Technical Specifications


Zelavespib (PU-H71, NSC 750424, CAS 873436-91-0) is a purine-scaffold, ATP-competitive inhibitor of heat shock protein 90 (Hsp90) with a molecular weight of 512.4 g/mol [1]. Its chemical name is 8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine [2]. The compound is distinguished by its selective binding to a distinct sub-population of Hsp90 known as the 'epichaperome', a network of chaperone and co-chaperone proteins found in cancer cells but not in normal tissues [3]. This targeted mechanism underlies its unique pharmacodynamic and safety profile.

Why Zelavespib (PU-H71) is Not Interchangeable with Other Hsp90 Inhibitors


While many Hsp90 inhibitors (e.g., ganetespib, luminespib, tanespimycin) target the ATP-binding pocket of the chaperone, their functional effects differ significantly due to variations in target engagement, residence time, and selectivity for epichaperome complexes [1]. A critical differentiating factor is zelavespib's extended on-target residence time within tumor epichaperomes, which persists for days despite rapid plasma clearance, a property not shared by earlier-generation inhibitors [2]. Furthermore, its distinct clinical development path, focusing on oral administration and combination with ruxolitinib in myelofibrosis, is a specific strategic differentiator [3]. Substituting zelavespib with a generic Hsp90 inhibitor in an experimental or clinical protocol would introduce significant uncertainty regarding target engagement, downstream pharmacodynamics, and ultimate efficacy, particularly in models of epichaperome-driven cancers.

Quantitative Evidence for Zelavespib (PU-H71) Differentiation Against Hsp90 Inhibitor Comparators


Zelavespib's Days-Long Tumor Retention Contrasts with Rapid Plasma Clearance of Standard Hsp90 Inhibitors

Zelavespib exhibits a unique in vivo binding kinetic profile characterized by an extended on-target residence time within tumor epichaperomes, maintaining target binding for days despite rapid clearance from plasma. This contrasts with standard Hsp90 inhibitors like tanespimycin (17-AAG), which have a shorter duration of target engagement [1]. The slow dissociation rate (koff) from epichaperomes is a key driver of this extended pharmacodynamic effect [2].

Epichaperome Pharmacokinetics Target Engagement Residence Time

Zelavespib Demonstrates Potent Cytotoxicity in Triple-Negative Breast Cancer Models

In triple-negative breast cancer (TNBC) cell lines, zelavespib (1 µM) induces significant cell death, with specific rates of 80% in MDA-MB-468 and HCC-1806 cells, and 65% in MDA-MB-231 cells . This level of cytotoxicity is a key differentiator, as other Hsp90 inhibitors may show varying potency across TNBC subtypes. For context, the broad-spectrum Hsp90 inhibitor luminespib (NVP-AUY922) has a reported GI50 of ~9 nM across various cancer cell lines, but its specific efficacy in TNBC models is not as well-characterized [1].

Triple-Negative Breast Cancer Cytotoxicity Apoptosis Cell Proliferation

Zelavespib is the Only Oral Hsp90 Inhibitor in Advanced Clinical Development for Myelofibrosis

Zelavespib is being evaluated in a Phase 1/2 clinical trial (NCT03935555) as an oral formulation in combination with the JAK2 inhibitor ruxolitinib for the treatment of relapsed/refractory myelofibrosis (MF) [1]. This represents a unique clinical positioning among Hsp90 inhibitors. While ganetespib and luminespib have been studied in other cancers, they are not in active development for MF, and their clinical trials are largely intravenous [2]. The selection of a 100 mg once-daily oral dose of zelavespib as the recommended Phase 2 dose (RP2D) in this combination is a specific, differentiating feature [1].

Myelofibrosis Clinical Trial Oral Administration Combination Therapy

Zelavespib's Mechanism of Action Extends Beyond Simple ATP-Binding Pocket Inhibition

Zelavespib's binding to the epichaperome is characterized by a distinct 'trapping' mechanism that results in complex disassembly without altering the expression levels of its constituent proteins [1]. This is a mechanistic divergence from typical Hsp90 inhibitors like tanespimycin (17-AAG), which primarily inhibit the chaperone's ATPase activity and can lead to a heat shock response and upregulation of Hsp70 [2]. The slow dissociation rate (koff) from epichaperomes is a key differentiating factor.

Epichaperome Binding Kinetics Target Occupancy Selectivity

Recommended Research Applications for Zelavespib (PU-H71) Based on Evidence


Investigating Epichaperome Biology and Extended Target Engagement

Researchers focused on the role of the epichaperome in cancer and the pharmacodynamics of extended target engagement should select zelavespib. Its unique, slow off-rate binding kinetics to epichaperome complexes [1] make it an ideal chemical probe for studying these networks in vitro and in vivo, distinct from standard Hsp90 inhibitors that do not exhibit this prolonged residence time.

Preclinical Studies in Triple-Negative Breast Cancer (TNBC)

Zelavespib is a potent and well-characterized tool for studies in TNBC. The compound has demonstrated significant and quantifiable cytotoxicity in key TNBC cell lines, including MDA-MB-468 (80% cell death) and MDA-MB-231 (65% cell death) at a 1 µM concentration . This strong preclinical signal supports its use in TNBC-specific xenograft and mechanistic studies.

Combination Therapy Studies with JAK Inhibitors in Myeloproliferative Neoplasms

For investigators studying myelofibrosis or other myeloproliferative neoplasms, zelavespib is the only Hsp90 inhibitor with an active clinical program in this indication. It is specifically being developed as an oral agent to be combined with ruxolitinib [2]. This makes it the most relevant Hsp90 inhibitor for preclinical combination studies aimed at overcoming JAK inhibitor resistance or improving responses in MF models.

In Vivo Studies Requiring an Orally Bioavailable Hsp90 Inhibitor

While many Hsp90 inhibitors are limited to intravenous administration in clinical and preclinical settings, zelavespib has been formulated for oral delivery and is being tested as a once-daily oral solution in patients [2]. This is a critical practical advantage for in vivo studies requiring chronic dosing or oral gavage, simplifying experimental logistics compared to agents that require IV or IP injection.

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